(3'-(Methoxymethyl)-[1,1'-biphenyl]-3-yl)methanol
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Overview
Description
(3’-(Methoxymethyl)-[1,1’-biphenyl]-3-yl)methanol: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxymethyl group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3’-(Methoxymethyl)-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Grignard Reaction: The initial step involves the formation of a Grignard reagent by reacting bromobenzene with magnesium in anhydrous ether. This reagent is then reacted with 3-methoxybenzaldehyde to form the corresponding alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3’-(Methoxymethyl)-[1,1’-biphenyl]-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with sodium borohydride (NaBH4) can yield different alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Strong bases
Major Products:
Oxidation: Aldehydes, Carboxylic acids
Reduction: Various alcohols
Substitution: Derivatives with different functional groups
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies to understand the interactions between organic molecules and biological systems.
Medicine:
Industry:
Mechanism of Action
The mechanism of action of (3’-(Methoxymethyl)-[1,1’-biphenyl]-3-yl)methanol involves its interaction with various molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The biphenyl structure provides rigidity and stability, making it suitable for various applications .
Comparison with Similar Compounds
3,3’,5,5’-Tetrakis(methoxymethyl)-[1,1’-biphenyl]-4,4’-diol:
(3-(Methoxymethyl)phenyl)methanol: A simpler structure with similar functional groups, used in different contexts.
Uniqueness:
Structural Features: The presence of both methoxymethyl and methanol groups in (3’-(Methoxymethyl)-[1,1’-biphenyl]-3-yl)methanol provides unique reactivity and versatility.
Applications: Its combination of functional groups makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
[3-[3-(methoxymethyl)phenyl]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-11-13-5-3-7-15(9-13)14-6-2-4-12(8-14)10-16/h2-9,16H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNPSDGBPTZITH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C2=CC=CC(=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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